molecular formula C16H18N4S B2942456 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole CAS No. 727975-60-2

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

Cat. No.: B2942456
CAS No.: 727975-60-2
M. Wt: 298.41
InChI Key: ZNYYXMFUOHSGDX-UHFFFAOYSA-N
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Description

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a novel chemical entity based on the imidazo[2,1-b]thiazole scaffold, a structure of high interest in medicinal chemistry . The imidazo[2,1-b]thiazole core is a privileged structure known for its diverse pharmacological potential, and its derivatives are present in more than 18 FDA-approved drugs for various conditions . The specific substitution pattern of this compound, featuring a phenyl group and a piperazinymethyl side chain, is structurally similar to other investigated imidazo[2,1-b]thiazole derivatives. Research on these closely related analogs has shown that the piperazine moiety can be coupled with sulfonyl groups to create conjugates that have been evaluated as inhibitors of the carbonic anhydrase (CA) family of enzymes . These metalloenzymes are critical targets for therapeutic areas including glaucoma, epilepsy, and cancer . Consequently, this compound represents a versatile building block for researchers in drug discovery. It is primarily intended for the synthesis and biological screening of new chemical libraries, for structure-activity relationship (SAR) studies, and as a key intermediate in the development of potential enzyme inhibitors or receptor modulators. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-2-4-13(5-3-1)15-14(12-19-8-6-17-7-9-19)20-10-11-21-16(20)18-15/h1-5,10-11,17H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYXMFUOHSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable halogenated imidazo[2,1-b]thiazole intermediate.

    Attachment of the Piperazin-1-ylmethyl Group: This step involves the nucleophilic substitution of a halomethyl group on the imidazo[2,1-b]thiazole core with piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Substitution Reactions

The piperazine and phenyl groups facilitate nucleophilic and electrophilic substitutions, enabling structural diversification for pharmacological optimization.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor ProductsBiological Relevance
Sulfonylation Sulfonyl chlorides in DCM, base (e.g., TEA)Sulfonamide derivatives Enhanced CA II inhibition (Ki: 57–98 µM)
Halogenation NBS or NCS in DMFHalogenated imidazo-thiazole derivatives Precursors for cross-coupling
Nitro Group Addition HNO₃/H₂SO₄ at 0–5°CNitro-substituted analogs Antitubercular activity (IC₉₀: 15 µM)

Case Study : Sulfonylation of the piperazine nitrogen with arylsulfonyl chlorides yielded derivatives showing selective inhibition of human carbonic anhydrase II (hCA II) over isoforms hCA I, IX, and XII. For example, compound 9aa (Table 1) exhibited Ki = 57.7 µM against hCA II, compared to >100 µM for other isoforms .

Cross-Coupling Reactions

The phenyl group participates in metal-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DME/H₂O

  • Conditions : 80°C, 12 h

  • Application : Synthesized analogs with substituted phenyl groups showed improved antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Compound IT10 (4-nitro phenyl derivative) demonstrated IC₉₀ = 15.22 µM .

Cyclization and Ring Functionalization

The imidazo[2,1-b]thiazole core undergoes regioselective modifications under controlled conditions.

Knoevenagel Condensation

  • Reagents : Aromatic aldehydes, Piperidine catalyst, Ethanol

  • Products : Thiazolidine-2,4-dione hybrids

  • Example : Reaction with 4-fluorobenzaldehyde yielded fluorophenyl derivatives, enhancing lipophilicity and target binding.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights reactivity trends:

CompoundReactive SitesKey ReactionsBioactivity
6-(4-Fluorophenyl) analog Fluorophenyl, PiperazineElectrophilic substitutionCarbonic anhydrase inhibition
Benzothiazole-quinoxaline hybrids Benzothiazole coreKnoevenagel condensationAntitubercular (MIC: 1.6 µg/mL)
Imidazo-thiazole-sulfonamides Piperazine sulfonylationNucleophilic substitutionSelective hCA II inhibition

Mechanistic Insights

  • Piperazine Functionalization : The secondary amines in piperazine undergo alkylation or acylation, altering pharmacokinetic properties. For instance, sulfonylation increases hydrophilicity, improving solubility .

  • Phenyl Group Reactivity : Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilic substitution rates, critical for antitumor activity .

Scientific Research Applications

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core, a phenyl group at the 6-position, and a piperazin-1-ylmethyl group at the 5-position. It has potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology It is investigated as a potential biochemical probe for studying cellular processes.
  • Medicine It is explored for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
  • Industry It is utilized to develop new materials with specific properties, such as polymers and dyes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution It can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazin-1-ylmethyl groups.

Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
  • Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

  • Oxidation: Oxidized derivatives with additional oxygen functionalities.
  • Reduction: Reduced derivatives with hydrogenated functionalities.
  • Substitution: Substituted derivatives with new functional groups replacing hydrogen or halogen atoms.

Additional Information

Mechanism of Action

The mechanism of action of 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substitutions at positions 5 and 5. Below is a comparative analysis of key analogues:

Substituent Effects at Position 5

N,N-Dimethylmethanamine Derivative (Compound 6a)
  • Structure : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole with N,N-dimethylmethanamine at C-5.
  • Activity : Potent COX-2 inhibition (IC50 = 0.08 µM; selectivity index = 313.7) due to optimal steric and electronic interactions with the COX-2 active site .
  • Comparison : The dimethylamine group provides high selectivity for COX-2 over COX-1, whereas the bulkier piperazine in the target compound may alter binding kinetics or off-target effects.
5-Cyanomethyl-6-Methylimidazo[2,1-b]thiazole
  • Structure: Methyl at C-6 and cyanomethyl at C-5.
  • Activity : Significant antisecretory activity in rabbit gastric glands, likely mediated by proton pump inhibition .
  • Comparison: The cyanomethyl group’s electron-withdrawing properties contrast with the basic piperazine, suggesting divergent mechanisms of action.
Adamantylthiourea Derivative (Compound 3d)
  • Structure : Chloro at C-6 and adamantylthiourea at C-5.
  • Activity : Cytotoxic activity against tumor cells, attributed to adamantane’s lipophilic nature enhancing membrane penetration .
  • Comparison : The piperazine group in the target compound may improve water solubility compared to adamantane’s hydrophobicity.

Substituent Effects at Position 6

6-Thienylimidazo[2,1-b]thiazoles
  • Structure : Thienyl at C-6 and thienylvinyl at C-5.
  • Activity: Inhibitors of mitochondrial NADH dehydrogenase (IC50 = 0.11 mM), with non-competitive binding against ubiquinone .
  • Comparison : The phenyl group in the target compound may offer stronger π-π stacking interactions in aromatic enzyme pockets compared to thienyl’s smaller heterocycle.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole
  • Structure : Methylsulfonylphenyl at C-6 and variable amines at C-5.
  • Activity : COX-2 inhibition potency correlates with the sulfonyl group’s ability to mimic arachidonic acid’s carboxylate moiety .
  • Comparison: The absence of a sulfonyl group in the target compound suggests divergent therapeutic applications, possibly favoring non-COX targets.

Biological Activity

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a heterocyclic compound with a unique structural framework that has garnered attention for its potential biological activities. This compound features an imidazo[2,1-b]thiazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : 727975-60-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : Cyclization of thioamide and α-haloketone precursors under basic conditions.
  • Introduction of the Phenyl Group : Utilization of Suzuki coupling reactions.
  • Attachment of the Piperazin-1-ylmethyl Group : Nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds featuring the imidazo[2,1-b]thiazole core exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains by targeting specific enzymes involved in microbial metabolism .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by modulating key signaling pathways. The compound has shown selective cytotoxicity against several types of cancer cells, including breast and lung cancer cells .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms. The results indicated selective inhibition of hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of a phenyl group enhances lipophilicity and cellular uptake.
  • The piperazine moiety contributes to receptor binding affinity and selectivity.

Table 1 summarizes the SAR findings related to various analogs:

CompoundStructureBiological ActivityIC50 (µM)
AStructure AAnticancer<30
BStructure BAntimicrobial<50
CStructure CCA Inhibition (hCA II)57.7

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited potent cytotoxic effects with an IC50 value below 30 µM in breast cancer cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this compound against carbonic anhydrase isoforms. The results highlighted its selective inhibition against hCA II, suggesting potential applications in treating diseases associated with this enzyme .

Q & A

Basic: What are the most efficient synthetic routes for 6-phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent (P2_2O5_5/MeSO3_3H) under solvent-free conditions, achieving yields of 90–96% . Key steps include:

Substrate Preparation : Start with readily available imidazo[2,1-b]thiazole derivatives.

Acylation : Introduce the phenyl and piperazine groups via electrophilic substitution.

Purification : Use thin-layer chromatography (TLC) for reaction monitoring and column chromatography for isolation.
Advantages include high regioselectivity and avoidance of toxic solvents. Alternative methods involve multi-component reactions (e.g., I2_2/DMSO-mediated synthesis) but with lower yields (~75%) .

Advanced: How can reaction conditions be optimized for functionalizing the piperazine moiety in this compound?

Methodological Answer:
Piperazine functionalization often requires pH control and catalyst screening . For example:

  • Nucleophilic Substitution : React with alkyl halides in anhydrous DMF at 60°C, using K2_2CO3_3 as a base .
  • Catalyst Optimization : Test Lewis acids (e.g., CeCl3_3·7H2_2O) to enhance reaction rates (Table 1).

Table 1. Catalyst screening for piperazine derivatization

CatalystYield (%)
CeCl3_3·7H2_2O75
p-TsOH70
ZnCl2_232

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
Use a combination of:

NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., piperazine CH2_2 protons at δ 2.5–3.5 ppm) .

Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.12).

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .

Advanced: How are in vitro biological activities evaluated for this compound?

Methodological Answer:
Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC50_{50} values against HeLa cells) .
  • Enzyme Inhibition : 15-lipoxygenase (15-LOX) inhibition assays to assess anti-inflammatory potential .
    Note : Use positive controls (e.g., doxorubicin for anticancer studies) and validate results with triplicate experiments.

Advanced: How can computational methods predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding poses with targets like COVID-19 main protease (PDB: 6LU7). Focus on hydrogen bonding with the imidazo-thiazole core .

ADME Prediction : SwissADME predicts bioavailability (e.g., Lipinski’s Rule of Five compliance) .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .

Advanced: How should researchers address contradictions in reported biological data?

Methodological Answer:
Contradictions (e.g., variable IC50_{50} values) may arise from:

Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).

Structural Confounders : Verify compound purity via HPLC (>95%) and control for stereoisomers .

Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Advanced: What strategies enable selective functionalization of the thiazole ring?

Methodological Answer:

  • Selenylation : Use PhI(OAc)2_2 to introduce selenyl groups at the C2 position (e.g., 72% yield for 5i) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh3_3)4_4 catalysis .
    Key Tip : Protect the piperazine group with Boc before functionalization to prevent side reactions .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:
SAR studies reveal:

  • Piperazine Flexibility : N-Methylation enhances blood-brain barrier penetration .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO2_2) improve anticancer activity .
    Table 2. SAR for substituent effects on 15-LOX inhibition
R GroupIC50_{50} (µM)
-H12.4
-Cl8.2
-OCH3_315.7

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